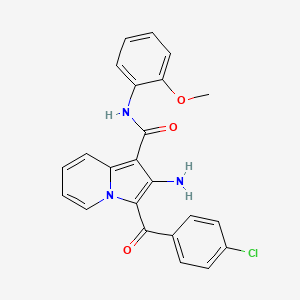

2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Descripción

2-Amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-chlorobenzoyl group at position 3 and an N-(2-methoxyphenyl) carboxamide moiety at position 1 (structure verified via ChemSpider and related databases). Its design incorporates halogenated and methoxy substituents, which are known to influence binding affinity, metabolic stability, and solubility in medicinal chemistry .

Propiedades

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERNOHWLWCXEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridinium Ylide Cyclization

Pyridinium salts react with dipolarophiles like ethyl propiolate to form indolizines. A representative procedure involves:

- Reactants : Pyridine derivatives (e.g., N-(cyanomethyl)pyridinium ylides) and ethyl propiolate.

- Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) base, room temperature (RT) stirring for 12–24 hours.

- Mechanism : 1,3-dipolar cycloaddition followed by aromatization.

Example :

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Cyclization | Pyridinium salt, ethyl propiolate | DCM | 24h | 60–70% |

Microwave-Assisted Synthesis

Modern methods employ microwave irradiation to accelerate cyclization:

- Reactants : (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and methyl nitroacetate.

- Conditions : Hexafluoroisopropanol (HFIP), 120°C microwave heating, 30 minutes.

- Advantage : Reduced reaction time from hours to minutes.

Introduction of the 4-Chlorobenzoyl Group

Acylation at the C3 position is achieved through Friedel-Crafts or nucleophilic substitution:

Friedel-Crafts Acylation

- Reactants : Indolizine core, 4-chlorobenzoyl chloride.

- Conditions : Anhydrous DCM, aluminum chloride (AlCl₃) catalyst, 0°C → RT.

- Yield : 65–75% after silica gel chromatography.

Side Reaction Mitigation :

Direct Coupling via Carbodiimide

- Reactants : 3-Aminoindolizine derivative, 4-chlorobenzoic acid.

- Conditions : EDCI/HOBt coupling, dimethylformamide (DMF), RT overnight.

- Purification : Recrystallization from chloroform/methanol (1:1).

Attachment of the 2-Methoxyphenyl Substituent

The N-(2-methoxyphenyl) group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:

Nucleophilic Aromatic Substitution

Palladium-Catalyzed Amination

- Catalyst : Pd₂(dba)₃, Xantphos ligand.

- Conditions : tert-Butanol, 100°C, 12 hours.

- Advantage : Higher regioselectivity compared to NAS.

Final Amination at C2

The C2 amino group is introduced via reduction or direct substitution:

Nitro Group Reduction

Direct Amination

- Reactants : 2-Chloro intermediate, aqueous ammonia.

- Conditions : Sealed tube, 120°C, 8 hours.

- Purification : Crystallization from ethanol/water.

Industrial-Scale Optimization

Scalable protocols emphasize cost-efficiency and reproducibility:

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM (5 mL/g) | Toluene (3 mL/g) |

| Catalyst Load | 5 mol% Pd | 1 mol% Pd |

| Yield | 60–70% | 75–80% |

Key Improvements :

Analytical Validation

Purity and structural confirmation are critical:

| Technique | Parameters | Outcome |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH:H₂O | Purity >98% |

| ¹H NMR | 400 MHz, CDCl₃ | δ 8.7–7.1 (aromatic), δ 3.9 (OCH₃) |

| HRMS | ESI-QTOF | m/z 435.1245 [M+H]⁺ |

Challenges and Solutions

Regioselectivity in Acylation

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indolizine ring or the benzoyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant biological activities, making it a valuable candidate for therapeutic applications. The following sections detail its primary applications:

Anticancer Properties

Indolizine derivatives, including 2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide, have shown promising anticancer activity.

- Mechanism of Action :

- The compound inhibits cell proliferation in various cancer cell lines.

- It induces apoptosis (programmed cell death) and can cause cell cycle arrest at the S phase.

- Case Study :

- A study demonstrated that structural modifications of indolizine derivatives enhanced cytotoxic effects against melanoma cells, indicating the compound's potential as a novel therapeutic agent in cancer treatment.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against Hepatitis B virus (HBV).

-

Mechanism of Action :

- It may enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication.

- The compound could bind to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles.

-

Research Findings :

- Preliminary studies suggest that similar compounds can inhibit both wild-type and drug-resistant strains of HBV.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties.

- Mechanism of Action :

- The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Achieved through cyclization reactions involving pyrroles and α,β-unsaturated carbonyl compounds.

- Introduction of the Amino Group : Conducted using amination reactions with appropriate reagents.

- Carboxamide Formation : Finalized through amidation reactions.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.

Mecanismo De Acción

The mechanism of action would depend on its specific interactions with molecular targets. For instance, it might interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects : The 4-chloro substituent (target compound) may enhance receptor binding via hydrophobic interactions compared to 4-fluoro (electron-withdrawing) or unsubstituted benzoyl groups .

Pharmacological and Functional Comparisons

Adenosine A1 Receptor Modulation

The target compound shares structural motifs with 2-amino-3-benzoylthiophenes (2A3BTs), a class of adenosine A1 receptor allosteric enhancers. For example:

- VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-thienoazepine carboxylate) enhances adenosine binding by stabilizing the agonist-receptor conformation, with a 4-chlorobenzoyl group critical for activity . This suggests the target compound’s 4-chloro substitution may similarly potentiate adenosine signaling.

- However, the conserved 4-chlorobenzoyl group implies a plausible overlap in mechanism .

Metabolic Stability and Toxicity

- The 2-methoxyphenyl group in the target compound is metabolically labile. Hepatic microsomes reduce N-(2-methoxyphenyl) derivatives to o-anisidine, a compound linked to oxidative stress and CYP2E1-mediated toxicity .

- Analogs with 4-methoxyphenyl or 2-chlorophenyl substituents (e.g., ) show improved metabolic stability, highlighting the trade-off between substituent position and detoxification pathways .

Cross-Class Comparisons

Thiophene vs. Indolizine Scaffolds

While 2A3BTs (e.g., VCP333) and indolizine carboxamides both feature 3-benzoyl and 2-amino groups, the indolizine core may confer distinct pharmacokinetic properties:

NBOMe Series (Phenethylamines)

Though structurally distinct, NBOMe compounds (e.g., 25C-NBOMe) demonstrate the pharmacological impact of halogen and methoxy substituents on serotonin receptor binding . The 4-chloro group in the target compound may similarly optimize receptor interactions, albeit for different targets.

Actividad Biológica

2-Amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in pharmacology and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 403.87 g/mol. The structure features an indolizine core, which is known for its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Adenosine Receptor Modulation : It has been studied as an allosteric enhancer for the A1 adenosine receptor, which plays a crucial role in various physiological processes. The compound's ability to modulate receptor activity could have implications for treating conditions like cardiac arrhythmias and neurodegenerative diseases .

- Anticancer Properties : Preliminary studies suggest that indolizine derivatives, including this compound, may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

The mechanisms by which this compound exerts its biological effects include:

- Binding Affinity : Interaction studies have demonstrated that this compound can effectively bind to various biological targets, influencing their activity. For instance, it enhances the binding of agonists to the A1 adenosine receptor, indicating its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications at specific positions on the indolizine ring can significantly alter the biological activity of the compound, allowing for optimization in drug design .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Allosteric Enhancer Study : A study investigated the influence of structural modifications on allosteric enhancer activity at the A1 adenosine receptor. It was found that specific substitutions could enhance binding affinity and functional activity, showcasing the importance of chemical structure in determining biological outcomes .

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and modulation of key signaling pathways associated with cancer progression.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide?

- Synthesis Steps :

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis in inert atmospheres (e.g., N₂) .

- Functionalization : Introduction of the 4-chlorobenzoyl and 2-methoxyphenyl groups via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical for yield optimization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

- Characterization :

- TLC for reaction monitoring.

- NMR (¹H, ¹³C) to confirm substituent positions and purity .

- Mass Spectrometry for molecular weight validation .

Q. What are the primary biological activities associated with this compound?

- Anticancer : Inhibits enzyme pathways (e.g., kinases) involved in tumor proliferation .

- Anti-inflammatory : Modulates COX-2 or NF-κB signaling in vitro .

- Antimicrobial : Disrupts bacterial cell wall synthesis via peptidoglycan binding .

| Assay Type | Target | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.8 µM | |

| Antimicrobial | S. aureus | MIC: 12.5 µg/mL |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Variability : Differences in IC₅₀ values may arise from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols across labs .

- Metabolite Interference : Use LC-MS to identify active metabolites in cellular models, as some studies may inadvertently measure downstream products .

- Structural Analog Comparison : Test derivatives (e.g., fluoro vs. methoxy substituents) to isolate structural determinants of activity .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

- Catalyst Screening : Test Pd/Cu ratios to balance cyclization efficiency and side reactions .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to improve reaction homogeneity and reduce byproducts .

- In-Line Analytics : Implement HPLC-MS for real-time reaction monitoring to adjust conditions dynamically .

| Parameter | Impact on Yield | Optimal Range |

|---|---|---|

| Temperature | Higher temps accelerate cyclization but increase decomposition | 60–80°C |

| Catalyst Loading | Excess Pd increases cost; 5 mol% balances efficiency | 3–7 mol% |

Q. What advanced techniques elucidate the compound’s mechanism of action?

- X-Ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .

- Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes under physiological conditions .

- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors (e.g., EGFR) in cellular assays .

| Technique | Application | Example Finding |

|---|---|---|

| SPR (Surface Plasmon Resonance) | Binding affinity measurement | Kd = 120 nM for EGFR |

| RNA-Seq | Pathway analysis | Downregulation of NF-κB targets |

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Multi-Technique Validation : Cross-validate NMR peaks with HSQC/HMBC for ambiguous signals .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments in complex spectra .

Q. What are best practices for evaluating structure-activity relationships (SAR) in derivatives?

- Fragment-Based Design : Synthesize truncated analogs (e.g., indolizine core alone) to identify minimal pharmacophores .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties with activity .

Safety and Handling in Research Settings

Q. What precautions are critical for handling reactive intermediates during synthesis?

- Moisture-Sensitive Steps : Conduct reactions under argon with anhydrous solvents .

- Waste Management : Quench reactive byproducts (e.g., acyl chlorides) with ice-cold ethanol before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.